

Comparative study of Trk-IN-14 and secondgeneration Trk inhibitors

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A Comparative Guide to **Trk-IN-14** and Second-Generation Trk Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the preclinical compound **Trk-IN-14** and approved second-generation Tropomyosin receptor kinase (Trk) inhibitors, selitrectinib and repotrectinib. The comparison is contextualized with data from first-generation inhibitors, larotrectinib and entrectinib, to provide a complete overview of the therapeutic landscape.

Introduction to Trk Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical mediators of neuronal development and function.[1] Chromosomal rearrangements leading to NTRK gene fusions result in the formation of chimeric oncoproteins with constitutively active kinase domains. These fusion proteins drive cellular proliferation and survival across a wide range of pediatric and adult solid tumors through downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[1][2] This has established Trk as a key "pan-cancer" therapeutic target.

First-generation Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[3][4] However, a significant challenge in the long-term treatment with these inhibitors is the development of acquired resistance, which can be mediated by on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways.[3] To address this, second-generation inhibitors have been developed with activity against common resistance mutations.



Overview of Compared Trk Inhibitors

- Trk-IN-14: A potent preclinical Trk inhibitor identified as compound X-47 in patent WO2012034091A1. It belongs to the imidazo[1,2-b]pyridazine class of compounds.[5][6] Specific inhibitory concentration (IC50) data for Trk-IN-14 is not publicly available in the reviewed literature, preventing a direct quantitative comparison in this guide.
- Selitrectinib (LOXO-195/BAY 2731954): A second-generation, selective, orally bioavailable
 Trk inhibitor designed to overcome acquired resistance to first-generation Trk inhibitors.[3][7]
 It is currently being investigated in clinical trials (NCT03215511).[7][8]
- Repotrectinib (TPX-0005/Augtyro™): A next-generation, orally active, macrocyclic tyrosine kinase inhibitor (TKI) of ROS1, ALK, and Trk kinases.[9][10] It is designed to be effective against wild-type and mutant forms of these kinases, including solvent-front and gatekeeper mutations that confer resistance to other TKIs. Repotrectinib has received FDA approval for the treatment of NTRK fusion-positive solid tumors.[9]

Data Presentation Preclinical Efficacy: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of first and second-generation Trk inhibitors against wild-type Trk kinases and clinically relevant resistance mutations.



Inhibitor	Target	IC50 (nM)	Reference(s)	
First-Generation				
Larotrectinib	TRKA (Wild-Type)	5-11	[11]	
TRKA G595R (Solvent Front)	>1000	[12]	_	
TRKA F589L (Gatekeeper)	>1000	[12]		
Entrectinib	TRKA/B/C (Wild-Type)	1-5	[12]	
TRKA G595R (Solvent Front)	>1000	[12]		
TRKA F589L (Gatekeeper)	26	[12]		
Second-Generation			_	
Selitrectinib	TRKA (Wild-Type)	<2.5	[12]	
TRKA G595R (Solvent Front)	<2.5	[12]		
TRKA F589L (Gatekeeper)	<2.5	[12]		
TRKA G667C (xDFG)	124-341	[12]	_	
Repotrectinib	TRKA/B/C (Wild-Type)	<0.2	[12]	
TRKA G595R (Solvent Front)	0.4			
TRKB G639R (Solvent Front)	0.6		_	
TRKC G623R (Solvent Front)	0.2		_	
TRKA F589L (Gatekeeper)	<0.2	[12]	_	



TRKA G667C (xDFG) 11.8-67.6 [12]

Clinical Efficacy: Comparative Clinical Trial Data

The following table summarizes key efficacy data from clinical trials of first and second-generation Trk inhibitors in patients with NTRK fusion-positive solid tumors.



Inhibitor	Clinical Trial(s)	Patient Populatio n	Overall Respons e Rate (ORR)	Median Duration of Respons e (mDOR)	Median Progressi on-Free Survival (mPFS)	Referenc e(s)
First- Generation						
Larotrectini b	NCT02122 913, NCT02637 687, NCT02576 431 (Pooled Analysis)	TKI-Naïve (n=159)	79%	49.3 months	35.4 months	[13][14]
Entrectinib	ALKA-372- 001, STARTRK- 1, STARTRK- 2 (Integrated Analysis)	TKI-Naïve (n=150)	61.3%	20.0 months	13.8 months	
Second- Generation						_
Selitrectini b	NCT03215 511 (Phase 1/2)	TKI- Pretreated with resistance mutations (n=20)	45%	Not Reported	Not Reported	[12]
Repotrectin ib	TRIDENT-	TKI-Naïve (n=40)	58%	Not Estimable	Not Reported	[8]



	(NCT0309 3116)				
TRIDENT- 1 (NCT0309 3116)	TKI- Pretreated (n=48)	50%	9.8 months	Not Reported	[8]

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 values of Trk inhibitors against recombinant Trk kinases.

- Reagents and Materials:
 - Recombinant human TrkA, TrkB, or TrkC kinase domain.
 - ATP (Adenosine triphosphate).
 - Poly(Glu, Tyr) 4:1 peptide substrate.
 - Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Test inhibitors (Trk-IN-14, selitrectinib, repotrectinib) dissolved in DMSO.
 - ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
 - 384-well white assay plates.
- Procedure:
 - Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer.
 - Add 2.5 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.



- \circ Add 2.5 μ L of a solution containing the Trk kinase and substrate in kinase assay buffer to each well.
- \circ Initiate the kinase reaction by adding 5 μ L of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation (Viability) Assay (General Protocol)

This protocol outlines a method to assess the anti-proliferative activity of Trk inhibitors on cancer cell lines harboring NTRK fusions (e.g., KM12 cells).

- · Reagents and Materials:
 - NTRK fusion-positive cancer cell line (e.g., KM12).
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - Test inhibitors dissolved in DMSO.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®, Promega).
 - 96-well clear or opaque-walled cell culture plates.
 - Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).



Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test inhibitors in complete culture medium.
- Treat the cells by replacing the medium with the medium containing the various concentrations of inhibitors. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate briefly to lyse the cells and stabilize the luminescent signal, and then measure luminescence.
- Calculate the percentage of cell viability relative to the vehicle control and determine the
 GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 values.

Western Blot Analysis of Trk Signaling Pathway

This protocol describes how to analyze the phosphorylation status of Trk and downstream signaling proteins (e.g., ERK, AKT) in response to inhibitor treatment.

- Reagents and Materials:
 - NTRK fusion-positive cancer cell line.
 - Test inhibitors.
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.



- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-ERK1/2
 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for
 a loading control (e.g., anti-β-actin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

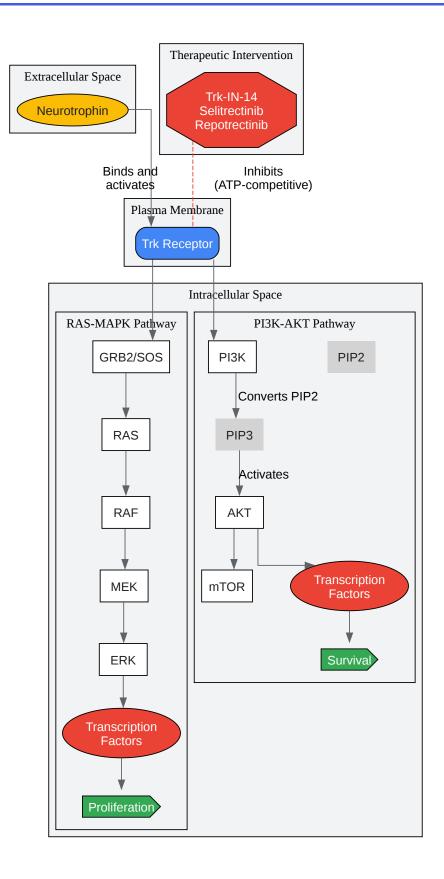
- Seed cells and allow them to adhere.
- Treat cells with various concentrations of the Trk inhibitor for a specified time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature protein samples by boiling in Laemmli sample buffer.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Detect the protein bands using an ECL reagent and an imaging system.
- Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization





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Caption: Simplified Trk signaling pathways and points of inhibition.





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Caption: Workflow for an in vitro Trk kinase inhibition assay.

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